Cas no 2191213-82-6 (1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)

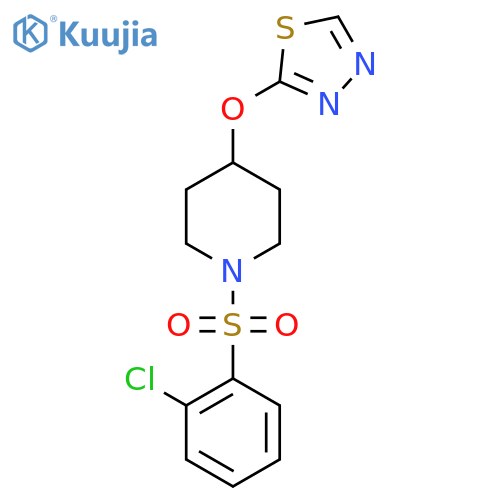

2191213-82-6 structure

商品名:1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine 化学的及び物理的性質

名前と識別子

-

- 1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

- 2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

- F6574-0952

- AKOS040705728

- 2191213-82-6

- 2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole

-

- インチ: 1S/C13H14ClN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-16-15-9-21-13/h1-4,9-10H,5-8H2

- InChIKey: DTKNAXPGTRCBKG-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1S(N1CCC(CC1)OC1=NN=CS1)(=O)=O

計算された属性

- せいみつぶんしりょう: 359.0165114g/mol

- どういたいしつりょう: 359.0165114g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 466

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 109Ų

1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6574-0952-5μmol |

1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2191213-82-6 | 5μmol |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0952-100mg |

1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2191213-82-6 | 100mg |

$248.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0952-50mg |

1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2191213-82-6 | 50mg |

$160.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0952-10μmol |

1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2191213-82-6 | 10μmol |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0952-3mg |

1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2191213-82-6 | 3mg |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0952-4mg |

1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2191213-82-6 | 4mg |

$66.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0952-75mg |

1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2191213-82-6 | 75mg |

$208.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0952-5mg |

1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2191213-82-6 | 5mg |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0952-30mg |

1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2191213-82-6 | 30mg |

$119.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0952-2μmol |

1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2191213-82-6 | 2μmol |

$57.0 | 2023-09-07 |

1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

2191213-82-6 (1-(2-chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine) 関連製品

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量